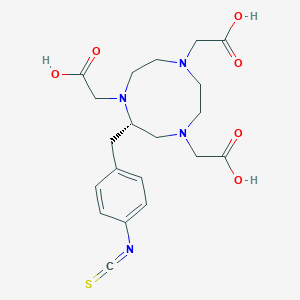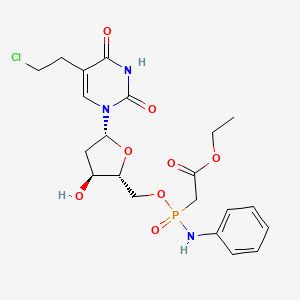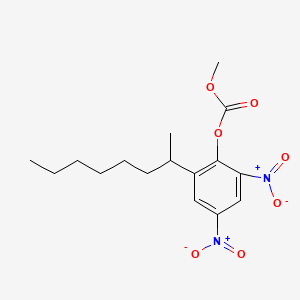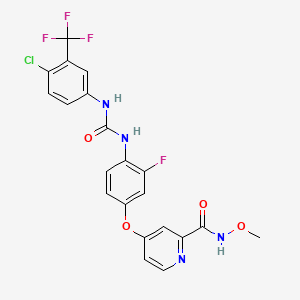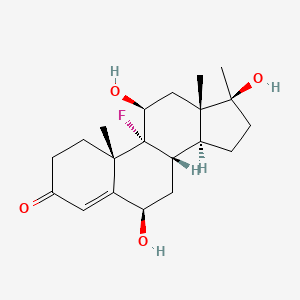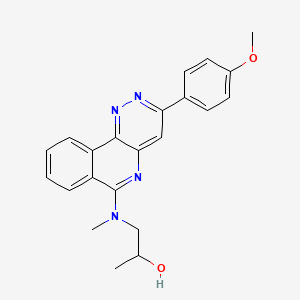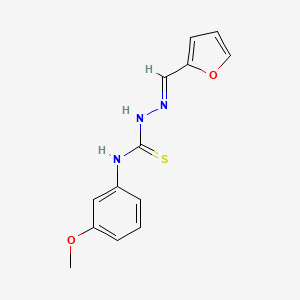
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the condensation of 2-furaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
科学研究应用
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
作用机制
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with cellular targets. For example, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by forming complexes with DNA . The exact molecular targets and pathways involved depend on the specific biological context.
相似化合物的比较
Similar Compounds
- 5-Methyl-2-furaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-(4-Aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the furan ring and the presence of the m-methoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other thiosemicarbazones .
属性
CAS 编号 |
119033-90-8 |
|---|---|
分子式 |
C13H13N3O2S |
分子量 |
275.33 g/mol |
IUPAC 名称 |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-5-2-4-10(8-11)15-13(19)16-14-9-12-6-3-7-18-12/h2-9H,1H3,(H2,15,16,19)/b14-9+ |
InChI 键 |
CCVWKUUGLUPLMM-NTEUORMPSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CO2 |
规范 SMILES |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


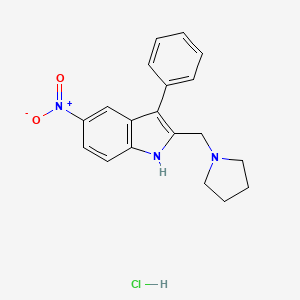
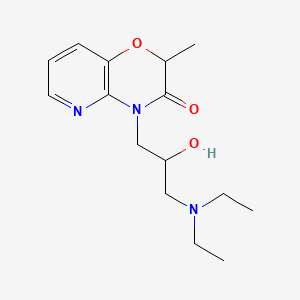
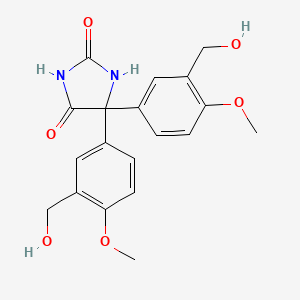
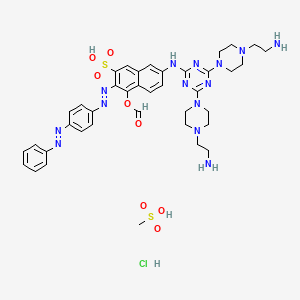
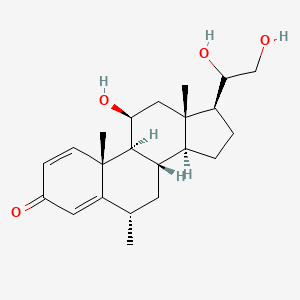
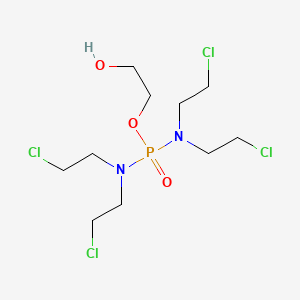
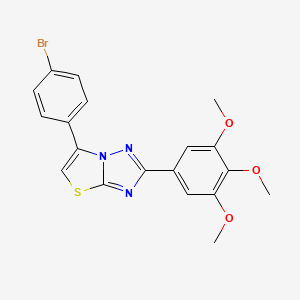
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
